Aloisine B -

Aloisine B

Catalog Number: EVT-10921024
CAS Number:
Molecular Formula: C15H14ClN3
Molecular Weight: 271.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Aloisine B is a compound classified as a pyrrolo[2,3-b]pyrazine derivative, specifically known for its role as a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3). This compound is part of a broader family of aloisines, which have been studied for their potential therapeutic applications in cancer treatment due to their ability to inhibit key regulatory enzymes involved in cell cycle progression and proliferation.

Source

Aloisine B was first identified from natural sources and has been synthesized in laboratories for further research. The compound is noted for its structural similarity to other known kinase inhibitors, making it a subject of interest in medicinal chemistry and pharmacology.

Classification

Aloisine B falls under the category of small molecule inhibitors, specifically targeting protein kinases. Its systematic name is 6-phenyl-5H-pyrrolo[2,3-b]pyrazine, and it is recognized by the Chemical Abstracts Service with the identifier CAS 496864-14-3.

Synthesis Analysis

Methods

The synthesis of Aloisine B typically involves multi-step organic reactions. One common method includes:

  1. Formation of the Core Structure: Starting from an appropriate dianilide precursor, the reaction proceeds through cyclization to form the pyrrolo[2,3-b]pyrazine framework.
  2. Substitution Reactions: Subsequent steps involve introducing substituents at specific positions on the aromatic ring to enhance biological activity.

Technical Details

The synthesis process may utilize various reagents and conditions tailored to optimize yield and purity. For example, reactions may be conducted under inert atmospheres to prevent oxidation or degradation of sensitive intermediates. Advanced techniques such as chromatography are often employed for purification.

Molecular Structure Analysis

Structure

Aloisine B possesses a distinct molecular structure characterized by a fused pyrrole-pyrazine ring system. The compound's three-dimensional conformation allows it to effectively bind to target enzymes.

Data

  • Molecular Formula: C₁₃H₈N₄
  • Molecular Weight: 232.23 g/mol
  • Crystallography: X-ray diffraction studies have shown that Aloisine B occupies the ATP-binding site of CDK2, forming critical hydrogen bonds with specific amino acid residues within the kinase domain .
Chemical Reactions Analysis

Reactions

Aloisine B primarily acts through competitive inhibition of cyclin-dependent kinases. The compound has been shown to inhibit CDK1/cyclin B and CDK2/cyclin A with varying potency.

Technical Details

Kinetic studies reveal that Aloisine B binds reversibly to the active site of CDKs, preventing substrate phosphorylation. The inhibition mechanism involves direct competition with ATP, resulting in decreased kinase activity .

Mechanism of Action

Process

The mechanism by which Aloisine B exerts its inhibitory effects involves:

  1. Binding: The compound binds to the ATP-binding site of cyclin-dependent kinases.
  2. Inhibition: By occupying this site, Aloisine B prevents ATP from binding, thus inhibiting phosphorylation of target substrates essential for cell cycle progression.

Data

Studies indicate that Aloisine B demonstrates significant inhibition with IC50 values in the low micromolar range for various CDKs .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may exhibit limited solubility in water.

Chemical Properties

  • Stability: Aloisine B is generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The compound's reactivity profile is largely defined by its interactions with biological macromolecules, particularly protein kinases.
Applications

Aloisine B is primarily investigated for its potential applications in cancer therapy due to its ability to inhibit key kinases involved in tumor cell proliferation. Research has shown that derivatives of this compound can effectively reduce cell viability in various human tumor cell lines . Additionally, ongoing studies aim to explore its utility in treating diseases characterized by dysregulated kinase activity, including neurodegenerative disorders and metabolic syndromes .

Discovery and Development of Aloisine B as a Kinase-Targeted Therapeutic Agent

Historical Context of Pyrrolo[2,3-b]pyrazine Derivatives in Medicinal Chemistry

The pyrrolo[2,3-b]pyrazine scaffold emerged as a structurally distinctive heterocyclic system in medicinal chemistry during the late 20th century. Early investigations into this fused bicyclic framework revealed its capacity to mimic purine nucleotides, positioning it as a promising template for targeting nucleotide-binding sites in enzymes [6]. Initial studies focused on simpler derivatives with antibronchospastic properties, but a pivotal shift occurred when researchers identified this scaffold’s ability to inhibit p38 mitogen-activated protein (MAP) kinase and cyclin-dependent kinases (CDKs) in the early 2000s [1]. The scaffold’s planar aromatic structure facilitated π-π stacking interactions within kinase ATP-binding pockets, while its nitrogen atoms served as hydrogen bond acceptors and donors, enabling high-affinity binding. Notably, the discovery of Aloisine A and Aloisine B—prototypical 6-phenyl[5H]pyrrolo[2,3-b]pyrazines—marked a turning point, demonstrating nanomolar inhibitory activity against CDKs and glycogen synthase kinase-3 (GSK-3) [1] [6]. These findings catalyzed extensive exploration of the scaffold’s kinase-targeting potential, establishing it as a privileged structure in kinase inhibitor drug discovery.

Table 1: Key Milestones in Pyrrolo[2,3-b]pyrazine Research

Time PeriodDevelopment FocusKey Findings
Pre-2000Antibronchospastic agentsModerate bioactivity; limited target engagement
Early 2000sKinase inhibition (p38 MAPK, CDKs)Identification of ATP-competitive binding; Aloisine A/B discovery
Mid-2000sStructure-Activity Relationship (SAR) expansionOptimization of antiproliferative activity in tumor cell lines (e.g., compound 4j)

2010s-PresentTarget diversification & computational designApplications in neurological disorders and cancer; 3D-QSAR models

Rational Design Strategies for Aloisine B: Structure-Activity Relationship Optimization and Scaffold Evolution

The development of Aloisine B epitomizes structure-guided rational design grounded in crystallographic insights and systematic Structure-Activity Relationship (SAR) studies. X-ray analyses of aloisine-kinase complexes (e.g., Aloisine B-CDK2, PDB: 1UNG) revealed three critical hydrogen bonds anchoring the inhibitor to the kinase hinge region:

  • N(4) of pyrrolo[2,3-b]pyrazine → backbone NH of Leu83 (CDK2) or Cys83 (CDK5)
  • N(5)-H moiety → backbone carbonyl of Leu83/Cys83
  • N(1) → ε-amino group of Lys33 (CDK2) or water-mediated network (CDK5) [1] [7]

Modifications disrupting these interactions—such as alkylation of N(1), N(4), or N(5)—abolished activity, confirming their indispensability. Conversely, strategic substitutions enhanced potency and selectivity:

  • Position 7 (R⁷): Introduction of alkyl groups (e.g., methyl, ethyl) improved hydrophobic contact with a conserved pocket, boosting anti-enzymatic activity by 2–5 fold [1].
  • Phenyl ring substituents: Chlorine or hydroxy groups at the meta-position (c-position) increased affinity for CDK2/5 and GSK-3β, while ortho or para substitutions diminished it. Methoxy groups at any position reduced potency [1].
  • Positions 2 & 3: Modifications here were generally detrimental, suggesting steric incompatibility with the ATP-binding site [1].

Aloisine B (5,7-dichloro-6-phenylpyrrolo[2,3-b]pyrazine) emerged as an optimized derivative, leveraging chloro substituents for enhanced hydrophobic interactions and electron withdrawal to strengthen hydrogen bonding. Computational docking and 3D-QSAR models further validated these design choices, highlighting steric tolerance at position 7 and electrostatic preferences near the phenyl ring [2] [6] [7].

Table 2: Impact of Substituents on Aloisine B’s Kinase Inhibitory Activity

PositionSubstituentEffect on CDK2/5 InhibitionStructural Rationale
N(1), N(4), N(5)AlkylationAbolished activityDisrupts critical H-bonds to hinge region
7 (R⁷)Methyl/Ethyl↑ 2–5 fold IC₅₀Fills hydrophobic pocket; enhances binding entropy
Phenyl metaChloro/Hydroxy↑ 3–8 fold IC₅₀Electrostatic complementarity; H-bond acceptor potential
Phenyl ortho/paraMethoxy↓ >10 fold IC₅₀Steric clash; altered electronics

2 & 3Any group↓ ActivityBlocks access to catalytic cleft

Comparative Analysis of Aloisine B Within the Aloisine Family (Aloisine A vs. B vs. Analogues)

Aloisine A and Aloisine B share a core scaffold but exhibit distinct kinase inhibition profiles driven by substitution patterns:

  • Aloisine A (5-Nitro-6-phenylpyrrolo[2,3-b]pyrazine): The nitro group at position 5 enhances polar interactions with CDK5 and GSK-3β. In CDK5, N(1) participates in an extended hydrogen-bonding network involving Lys33, Glu51, Asn144, and water molecules, conferring sub-µM potency (IC₅₀ ~0.15 µM for CDK5/p25) [1] [6]. However, this group reduces cellular permeability due to increased polarity.
  • Aloisine B (5,7-Dichloro-6-phenylpyrrolo[2,3-b]pyrazine): Chlorine atoms at positions 5 and 7 optimize lipophilicity and hydrophobic contacts. It shows superior selectivity for CDK2 (IC₅₀ ~0.11 µM) over CDK5 (IC₅₀ ~0.35 µM) due to tighter fitting with Ile10 and Phe80 in CDK2’s hydrophobic pocket [1] [7]. Its balanced logP (~2.8) enhances cell membrane penetration, translating to potent antiproliferative effects in tumor cell lines (e.g., 85% growth inhibition in MCF-7 at 100 µM) [1].

Among analogues, compound 4j (5-ethyl-7-chloro-6-(3-hydroxyphenyl)pyrrolo[2,3-b]pyrazine) exemplifies further refinement. The 3-hydroxyphenyl group augments hydrogen bonding to Asp86 in GSK-3β, while the ethyl group enhances hydrophobic contacts in CDK2, yielding dual CDK2/GSK-3β inhibition (IC₅₀ <0.1 µM) [1]. Conversely, analogues lacking the 6-phenyl ring or with fused heterocycles show reduced potency, underscoring the necessity of the phenyl moiety for π-stacking with Phe82 (CDK2) or Phe67 (GSK-3β) [1] [2].

3D-QSAR studies comparing aloisines confirm these trends: Aloisine B’s chloro substituents contribute positive steric and electrostatic fields correlating with CDK2 selectivity, while Aloisine A’s nitro group aligns with GSK-3β inhibition [2].

Properties

Product Name

Aloisine B

IUPAC Name

6-(4-chlorophenyl)-7-propan-2-yl-5H-pyrrolo[2,3-b]pyrazine

Molecular Formula

C15H14ClN3

Molecular Weight

271.74 g/mol

InChI

InChI=1S/C15H14ClN3/c1-9(2)12-13(10-3-5-11(16)6-4-10)19-15-14(12)17-7-8-18-15/h3-9H,1-2H3,(H,18,19)

InChI Key

GFJIABMYYUGNEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.